COX-2 vs. COX-1 Selectivity: Superior Safety Profile Over Indomethacin
The compound demonstrates a significant selectivity window between COX-2 and COX-1, a critical factor in minimizing gastrointestinal side effects associated with non-selective NSAIDs. It inhibits COX-2 with an IC50 of 12.3 μM, while COX-1 inhibition is minimal (IC50 > 100 μM) [1]. In comparison, the classical non-selective NSAID Indomethacin typically inhibits both COX-1 and COX-2 with nanomolar potency and a low selectivity ratio (COX-1/COX-2 IC50 ratio often < 1) [2].
| Evidence Dimension | COX-2 / COX-1 Selectivity Ratio |
|---|---|
| Target Compound Data | IC50 COX-2: 12.3 μM; IC50 COX-1: >100 μM |
| Comparator Or Baseline | Indomethacin: COX-1/COX-2 selectivity ratio typically < 1 (non-selective) [2] |
| Quantified Difference | CAS 883482-36-8 exhibits >8-fold selectivity for COX-2, whereas Indomethacin is COX-1 preferential or non-selective |
| Conditions | In vitro enzymatic inhibition assay |
Why This Matters
A high COX-2/COX-1 selectivity ratio is a primary differentiator for procurement, as it implies the compound can be used to modulate inflammatory pathways with a lower risk of the gastric erosion and bleeding associated with COX-1 inhibition.
- [1] Kuujia.com. Cas no 883482-36-8 (4-hydroxy-1,6-dimethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide) - Product Datasheet. View Source
- [2] Mitchell, J.A., et al. Selectivity of nonsteroidal anti-inflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proc. Natl. Acad. Sci. USA, 1994, 91, 2046-2050. View Source
